2-Ethyl-5-iodopyrimidine
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Overview
Description
2-Ethyl-5-iodopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of an ethyl group at position 2 and an iodine atom at position 5 makes this compound a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-iodopyrimidine typically involves the iodination of 2-ethylpyrimidine. One common method is the halogenation reaction using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:
2-Ethylpyrimidine+I2+Oxidizing Agent→this compound
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organometallic compounds and nucleophiles like amines and thiols.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, are frequently used to form carbon-carbon bonds with this compound.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Uses palladium catalyst, base (e.g., potassium carbonate), and boronic acid under mild conditions.
Heck Reaction: Involves palladium catalyst, base (e.g., triethylamine), and alkene at elevated temperatures.
Major Products:
- Substituted pyrimidines with various functional groups, depending on the reagents used in the reactions.
Scientific Research Applications
2-Ethyl-5-iodopyrimidine is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Used in the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-iodopyrimidine depends on its application. In cross-coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps catalyzed by palladium complexes. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparison with Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated pyrimidine used in similar cross-coupling reactions.
2-Ethyl-5-bromopyrimidine: Similar structure but with a bromine atom instead of iodine, affecting reactivity and reaction conditions.
Uniqueness: 2-Ethyl-5-iodopyrimidine is unique due to the presence of the iodine atom, which provides distinct reactivity and selectivity in chemical reactions compared to its brominated or chlorinated counterparts. The iodine atom’s larger size and lower electronegativity influence the compound’s behavior in various synthetic applications.
Properties
Molecular Formula |
C6H7IN2 |
---|---|
Molecular Weight |
234.04 g/mol |
IUPAC Name |
2-ethyl-5-iodopyrimidine |
InChI |
InChI=1S/C6H7IN2/c1-2-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 |
InChI Key |
PVZWCOZDZKLNJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C=N1)I |
Origin of Product |
United States |
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